2-Chloro-6-cyclohexylpyridine-4-carboxylic acid
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Overview
Description
2-Chloro-6-cyclohexylpyridine-4-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₄ClNO₂ and a molecular weight of 239.7 g/mol . It is a derivative of pyridinecarboxylic acid, characterized by the presence of a chlorine atom at the 2-position, a cyclohexyl group at the 6-position, and a carboxylic acid group at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-cyclohexylpyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various derivatives of pyridinecarboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-cyclohexylpyridine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinecarboxylic acids, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2-Chloro-6-cyclohexylpyridine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclohexylpyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and cyclohexyl groups contribute to its binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine-4-carboxylic acid: Similar structure but with a methyl group instead of a cyclohexyl group.
6-Chloro-2-pyridinecarboxylic acid: Similar structure but with the chlorine atom at the 6-position and no cyclohexyl group.
Uniqueness
2-Chloro-6-cyclohexylpyridine-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which can significantly influence its chemical properties and biological activity. This structural feature can enhance its lipophilicity and membrane permeability, making it a valuable compound in drug development and other applications .
Properties
Molecular Formula |
C12H14ClNO2 |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
2-chloro-6-cyclohexylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H14ClNO2/c13-11-7-9(12(15)16)6-10(14-11)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,15,16) |
InChI Key |
WAZVCIYVRSLEMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC(=CC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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